4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
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Overview
Description
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. It is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethoxymethyl group and a phenyl acetate moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as anti-inflammatory or antimicrobial effects.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
- 4-[4-(Methoxymethyl)-2-pyrimidinyl]phenyl acetate
- 4-[4-(Ethoxymethyl)-2-pyrimidinyl]phenyl acetate
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNVCOXTPKLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822333 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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